N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide - 313251-74-0

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide

Catalog Number: EVT-2509060
CAS Number: 313251-74-0
Molecular Formula: C11H8F2N2OS
Molecular Weight: 254.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide

Compound Description: This compound served as a basis for developing a novel class of bioactive molecules belonging to the N-(4-(3-aminophenyl(thiazol-2-yl)acetamide family []. This research focused on discovering treatments for resistant cancers. Lead compound 6b, derived from this structure, showed promising in vitro potency against sensitive and resistant melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines []. This compound induced cell death through apoptosis and autophagy, exhibited favorable pharmacokinetic properties, and significantly reduced tumor growth in an A375 xenograft mouse model [].

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Compound Description: The paper primarily focuses on the crystal structure analysis of this compound, determined using single-crystal X-ray diffraction []. It highlights the compound's molecular conformation and intermolecular interactions in the solid state, specifically mentioning N—H⋯N hydrogen bonds forming inversion dimers and their stacking arrangement along the a-axis [].

2-Chloro-N-(4-phenyl-1,3-thia­zol-2-yl)acetamide

Compound Description: This paper reports the crystal structure of the title acetamide, determined by X-ray diffraction []. The study focuses on the compound's molecular geometry, highlighting the planar nature of the thiazole ring and its orientation with respect to the phenyl ring []. The research also explores intermolecular interactions within the crystal structure, specifically mentioning C—H⋯N hydrogen bonds forming C(10) chains and N—H⋯O and C—H⋯O hydrogen bonds linking these chains [].

2-Chloro-N-[4-(4-chloro­phen­yl)-1,3-thia­zol-2-yl]acetamide

Compound Description: The paper focuses on describing the crystal structure of this compound, elucidated using X-ray diffraction []. It details the compound's molecular conformation, emphasizing the planar nature of the thiazole ring and its relative orientation to the chlorophenyl ring []. The research also highlights the C—H⋯O intermolecular interactions, leading to the formation of zigzagging C(10) chains along the b-axis within the crystal structure [].

N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

Compound Description: The study focuses on preparing and characterizing various solid forms of the compound, including cocrystals, cocrystal polymorphs, a cocrystal hydrate, free base solvates, and a free base hydrate []. It utilizes various techniques like milling, solution crystallization, and slurry crystallization []. The characterization involved X-ray powder diffraction, thermal analysis (TGA, DSC), and analysis of hydrogen bonding within the cocrystals []. The study identified a common heterosynthon among most carboxylic acid cocrystals and observed two main conformational types, "free base/cocrystal" and "solvate," in the crystal structures [].

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

Compound Description: This research focuses on developing a novel PET radiotracer, [¹¹C]DPFC, for imaging fatty acid amide hydrolase (FAAH) in the brain []. The compound demonstrated a high binding affinity for FAAH (IC₅₀: 3.3 nM) []. Biodistribution studies in mice showed high radioactivity uptake in FAAH-rich organs (lung, liver, kidney) []. PET imaging in rats revealed high radioactivity in the cerebellar nuclei and frontal cortex, consistent with FAAH distribution patterns []. Pretreatment with URB597, a selective FAAH inhibitor, significantly reduced the brain uptake of [¹¹C]DPFC, confirming its target specificity [].

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

Compound Description: This paper details the synthesis and spectroscopic characterization of this complex compound []. The study primarily focuses on confirming the successful synthesis and elucidating the structure of the compound, which contains multiple heterocyclic rings, through infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (NMR), and liquid chromatography-mass spectrometry (LCMS) data []. The compound itself represents a novel structure with potential biological activity, although the specific applications are not explored in the paper [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: This research involved synthesizing a series of bi-heterocyclic compounds containing both 1,3-thiazole and 1,3,4-oxadiazole rings within their structures []. The goal was to evaluate their potential as therapeutic agents for Alzheimer's disease and diabetes through in silico studies and enzyme inhibition assays []. The compounds were characterized using IR, EI-MS, ¹H-NMR, and ¹³C-NMR techniques [].

(E)-5-benzylidene -2-((4-((5-(4nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy)phenyl) amino)thiazol-4(5H)-one derivatives

Compound Description: This research synthesized a series of (E)-5-benzylidene -2-((4-((5-(4nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy)phenyl) amino)thiazol-4(5H)-one derivatives []. The study aimed to develop new antibacterial agents and evaluated the synthesized compounds' in vitro activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria []. The results showed that some derivatives, particularly compounds 8d and 8f, exhibited enhanced activity against Gram-negative bacteria compared to the standard drug gentamycin [].

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This study involved the synthesis of a novel hybrid molecule incorporating both 1,3,4-thiadiazole and dichloroacetic acid moieties []. The synthesis employed a stepwise approach, starting with the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol followed by acylation with dichloroacetyl chloride []. This approach aimed to create a molecule with potential anticancer properties [].

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: This research focused on a potential anticonvulsant, Epirimil. The study employed various techniques, including ¹H and ¹³C NMR spectroscopy, LS/MS, elemental analysis, and molecular docking studies targeting GABAAR, GABAAT, CA II, NMDAR, and AMPAR []. In vivo studies in rats and mice demonstrated the compound's anticonvulsant activity against PTZ- and MES-induced seizures, with low toxicity (class IV) []. Additional tests revealed minimal impact on the psycho-emotional state of the animals [].

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: This paper reports the crystal structure of the title compound, solved using X-ray diffraction []. The research delves into the spatial arrangement of the molecule, highlighting the dihedral angles between the imidazole system and the attached fluorophenyl and pyridine rings []. The study emphasizes the role of intermolecular N—H⋯N hydrogen bonding and intramolecular C—H⋯O hydrogen interactions in stabilizing the crystal structure [].

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds

Compound Description: This study focused on synthesizing a series of 5-arylidene-2-thioxothiazolidinone compounds with potential cytotoxic activity []. The researchers characterized these compounds using IR, ¹H-NMR, ¹³C-NMR, and HR-MS []. They evaluated the compounds' in vitro cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, revealing mild-to-moderate cytotoxic effects [].

N-[5-(3-imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide

Compound Description: The patent describes various crystalline forms of N-[5-(3-imidazol-1-yl-4-methanesulfonyl-phenyl)-4-methyl-thiazol-2-yl]-acetamide []. These forms are proposed as potential treatments for diseases treatable by inhibiting PI3K isoforms []. The patent highlights the discovery and characterization of these crystalline forms but doesn't delve into specific biological data or clinical trial results.

8-Benzyloxy-5-{2-[N′-(1,3-Diphenyl-1H-Pyrazol-4-Ylmethylene)-Hydrazino]-Thiazol-4-yl}-3,4-Dihydro-1H-Quinolin-2-Ones

Compound Description: This paper reports the synthesis of a series of 8-benzyloxy-5-{2-[N′-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)-hydrazino]-thiazol-4-yl}-3,4-dihydro-1H-quinolin-2-one derivatives through a one-pot multicomponent condensation reaction []. This environmentally friendly method produced the target compounds in high yields [].

3-[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4- tetrahydroquinazolin-4-one

Compound Description: This research focuses on synthesizing and characterizing a novel benzopyrimidinone derivative, 3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,2,3,4- tetrahydroquinazolin-4-one []. The synthesis involves a multistep process, and the final product is characterized using techniques like X-ray diffraction to confirm its structure []. The study highlights the compound's potential as a biologically active molecule due to the presence of three different biodynamic moieties [].

N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide

Compound Description: The paper reports the synthesis and structural elucidation of N-[4-(2,4-Difluoro­phen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-yl]-2-fluoro­benzamide []. The study highlights the compound's potential as a fungicidal agent []. The researchers used X-ray crystallography to determine the compound's three-dimensional structure, revealing key intermolecular interactions like N—H⋯N hydrogen bonds [].

2‐(1,3‐Dioxo‐4,5,6,7‐tetra­hydro‐1H‐isoindol‐2‐yl)‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐yn­yl)‐3,4‐dihydro‐2H‐benzoxazin‐6‐yl]acetamide monohydrate

Compound Description: The research focuses on understanding the crystal structure of the title compound using X-ray diffraction []. The study provides detailed information about the compound's molecular conformation, highlighting the distorted chair conformation of the cyclohexene ring and the stabilizing intra- and intermolecular hydrogen bonds in the crystal packing [].

Compound Description: The study investigated the spectroscopic properties and theoretical calculations of 2,4 and 3,4 dichloro substituted phenyl-N-(1,3-thiazol-2-yl)acetamides []. They used DFT (Density Functional Theory) methods to analyze normal modes, molecular orbitals, and thermodynamic properties [].

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Compound Description: The research focuses on the structural analysis of 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide using single-crystal X-ray diffraction []. The study describes the compound's molecular geometry and intermolecular interactions in the crystal lattice [].

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor, specifically designed to have reduced cutaneous toxicity compared to other Akt inhibitors [, ]. This compound exhibits a 24-fold selectivity for Akt1 over Akt2, reducing its impact on keratinocyte apoptosis, a key factor in Akt inhibitor-induced rash [].

N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives

Compound Description: This research focuses on synthesizing and evaluating a novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives as potential antibacterial agents []. The synthesis involved a multistep process, and the compounds were characterized using spectroscopic techniques [].

N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide

Compound Description: The research involves designing, synthesizing, and evaluating a series of N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide derivatives as potential anti-inflammatory agents []. The study investigated their inhibitory activity against cyclooxygenase-2 (COX-2) through molecular docking and in vivo analgesic activity assessments []. Among the synthesized compounds, S-4 (N-(benzo[d]thiazol- 2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide) exhibited the most promising anti-inflammatory and analgesic effects [].

6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines

Compound Description: The research focused on developing new antibacterial agents targeting tRNA (Guanine37-N1)-methyltransferase (TrmD) []. The study involved synthesizing a series of heterocyclic hybrids containing thieno[2,3-d]pyrimidine and benzimidazole moieties []. Molecular docking studies showed high affinity of these compounds to P. aeruginosa TrmD []. Antimicrobial activity screening revealed promising activity against Gram-positive and Gram-negative bacteria, and the Candida albicans fungal strain [].

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds

Compound Description: This study synthesized and evaluated nine N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds for their potential as larvicides against Aedes aegypti mosquito larvae []. Characterization involved IR, ¹H NMR, ¹³C NMR, and HR-MS. The compounds displayed significant larvicidal activity (LC₅₀: 2.085–4.201 μg/mL after 72 h), supported by QSAR modeling []. Importantly, they exhibited no toxicity to the non-target organism Diplonychus rusticus, indicating environmental friendliness []. Molecular docking suggested acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) as potential targets [].

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide

Compound Description: The paper reports on the crystal structure of N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide, elucidated through X-ray diffraction analysis []. The research focuses on this compound's potential as a potassium-channel opener, indicating its possible use in cardiovascular therapies []. The structural analysis details the conformation of the molecule, highlighting the axial and equatorial positions of specific substituent groups, and identifies intermolecular hydrogen bonds [].

N-(Substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide Derivatives

Compound Description: This research focused on synthesizing and evaluating N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives as potential anticonvulsant agents []. The study employed a pharmacophore-based design approach, incorporating features like an aromatic hydrophobic ring, hydrogen bonding domain, electron donor nitrogen, and a distal aryl ring []. The synthesized compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole tests in mice []. Compounds 5b and 5q displayed significant activity, with higher protective indices than the standard drugs phenytoin and carbamazepine [].

N-(4-phenylthiazol-2-yl)benzenesulfonamides

Compound Description: This research focused on developing new inhibitors of kynurenine 3-hydroxylase (K3H) []. The study involved synthesizing and evaluating a series of N-(4-phenylthiazol-2-yl)benzenesulfonamides. Compound 16 (3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide) and compound 20 (4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide) showed high affinity for K3H in vitro and effectively blocked its activity in vivo [].

Compound Description: This patent focuses on an improved synthesis method for N- [5- (aminosulfonyl) -4-methyl-1,3-thiazol-2-yl] -N- methyl-2- [4- (2-pyridinyl) phenyl] acetamide methanesulfonamide monohydrate. This method aims to avoid using toxic organotin compounds and improve upon previous synthetic routes []. The patent highlights the benefits of this new method, including increased long-term stability and controlled release kinetics of the compound from pharmaceutical compositions [].

2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2-phényléthyl] amino]-éthyl)phényl]acétamide (Mirabegron)

Compound Description: The patent describes an improved method for synthesizing mirabegron, a drug used to treat overactive bladder []. The synthesis aims to produce a purer form of the drug with a higher yield and minimal impurities []. The patent also details a novel method for preparing a key intermediate, (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride [].

2-Substituted-N-(7-fluoro-3,4-dihydro-4-substituted-3-oxo-2H-benzo[b]oxazin-6-yl) Acetamide Compounds

Compound Description: This study explored synthesizing eight different 2-substituted-N-(7-fluoro-3,4-dihydro-4-substituted-3-oxo-2H-benzo[b]oxazin-6-yl) acetamide compounds, characterized using IR, ¹H NMR, and LC/MS []. Despite these efforts, the compounds did not exhibit strong herbicidal activity [].

N-(thiazol-2-yl)acetamide

Compound Description: This compound serves as a key starting material for synthesizing various 1,3-thiazole and 1,3,4-thiadiazine derivatives under ultrasonic irradiation, a green chemistry approach []. This approach facilitates the formation of diverse heterocyclic systems, allowing the development of novel compounds with potential antimicrobial properties [].

Properties

CAS Number

313251-74-0

Product Name

N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide

IUPAC Name

N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.25

InChI

InChI=1S/C11H8F2N2OS/c1-6(16)14-11-15-10(5-17-11)7-2-3-8(12)9(13)4-7/h2-5H,1H3,(H,14,15,16)

InChI Key

ZVIIWULJSIYNLU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.